1-(6-Chloro-2-pyridinyl)-2-methylpiperidine
Overview
Description
“6-Chloro-2-pyridinyl” is a component of various chemical compounds. It’s a chlorinated pyridine derivative .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-pyridinyl” compounds involves a pyridine ring with a chlorine atom at the 6th position .Physical And Chemical Properties Analysis
“6-Chloro-2-pyridinyl” compounds have a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a flash point of 106.1±23.2 °C .Scientific Research Applications
Synthesis and Chemical Reactions
1-(6-Chloro-2-pyridinyl)-2-methylpiperidine serves as a key intermediate in the synthesis of various chemical compounds. Its derivatives have been explored for their potential in various fields, including medicinal chemistry. For example:
- Synthesis of Analgesics : Derivatives of this compound, such as 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, were prepared and tested for their analgesic properties, indicating the compound's relevance in the synthesis of potential pain-relief medications (Rádl et al., 2010).
- Preparation of Anti-Amnesiant Agents : Its derivatives have been synthesized and their spontaneous working memory activity was investigated, demonstrating potential applications in addressing memory-related conditions (Leflemme et al., 2005).
Molecular Structure and Properties
Understanding the molecular structure and properties of this compound helps in its application across various fields of research:
- Hydrodenitrogenation Studies : Investigations into the hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, provide insights into the chemical properties and reaction pathways of these compounds, crucial for industrial processes such as fuel refinement (Egorova et al., 2002).
- Study of Reactions with 1‐Chloro‐2,4,6‐trinitrobenzene : The reactions of this compound with different chemicals, such as 1-chloro-2,4,6-trinitrobenzene, have been reported, showing its reactivity and potential use in the synthesis of complex molecules (Boga et al., 2001).
Antimicrobial and Antioxidant Activities
Derivatives of this compound have been investigated for their antimicrobial and antioxidant activities, indicating potential therapeutic applications:
- Investigation of Antibacterial Activity : Pyrazine and pyridine derivatives have been synthesized and tested in vitro for their tuberculostatic and antibacterial activities, showing potential as antimicrobial agents (Foks et al., 2005).
- Synthesis and In Vitro Screening for Antimicrobial Activity : Novel pyridine and fused pyridine derivatives were synthesized and subjected to in vitro antimicrobial and antioxidant activity screenings, demonstrating the compound's utility in the development of new therapeutic agents (Flefel et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-(2-methylpiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-5-2-3-8-14(9)11-7-4-6-10(12)13-11/h4,6-7,9H,2-3,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEMRHLFUYUCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-methylpiperidin-1-yl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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